3-Cyclohexyl-2,2-difluoro-3-oxopropanoic acid
Description
3-Cyclohexyl-2,2-difluoro-3-oxopropanoic acid is a fluorinated β-keto carboxylic acid derivative characterized by a cyclohexyl group at the 3-position and two fluorine atoms at the 2-position. Its ester derivatives, such as methyl and benzyl esters, are frequently synthesized for applications in organic chemistry and pharmaceutical research. The difluoro substitution enhances electron-withdrawing effects, influencing reactivity in decarboxylative coupling and aldol reactions .
Properties
CAS No. |
681240-35-7 |
|---|---|
Molecular Formula |
C9H12F2O3 |
Molecular Weight |
206.19 g/mol |
IUPAC Name |
3-cyclohexyl-2,2-difluoro-3-oxopropanoic acid |
InChI |
InChI=1S/C9H12F2O3/c10-9(11,8(13)14)7(12)6-4-2-1-3-5-6/h6H,1-5H2,(H,13,14) |
InChI Key |
OJHQUKDFFKCVQG-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)C(=O)C(C(=O)O)(F)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Cyclohexyl-2,2-difluoro-3-oxopropanoic acid typically involves the introduction of the cyclohexyl group and the difluoro functionality into a propanoic acid framework. Common synthetic routes may include:
Fluorination Reactions: Using reagents such as diethylaminosulfur trifluoride (DAST) to introduce fluorine atoms.
Cyclohexylation: Incorporating the cyclohexyl group through Friedel-Crafts alkylation or other suitable methods.
Industrial Production Methods: Industrial production of this compound would likely involve scalable methods that ensure high yield and purity. This may include optimized reaction conditions, such as controlled temperature and pressure, and the use of catalysts to enhance reaction efficiency .
Chemical Reactions Analysis
Types of Reactions: 3-Cyclohexyl-2,2-difluoro-3-oxopropanoic acid can undergo various chemical reactions, including:
Oxidation: Conversion to corresponding carboxylic acids or other oxidized products.
Reduction: Reduction of the keto group to form alcohols.
Substitution: Nucleophilic substitution reactions involving the fluorine atoms.
Common Reagents and Conditions:
Oxidizing Agents: Such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reducing Agents: Such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Nucleophiles: Such as amines or thiols for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .
Scientific Research Applications
3-Cyclohexyl-2,2-difluoro-3-oxopropanoic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Mechanism of Action
The mechanism of action of 3-Cyclohexyl-2,2-difluoro-3-oxopropanoic acid involves its interaction with molecular targets such as enzymes or receptors. The presence of the difluoro and keto groups may enhance its binding affinity and specificity. The compound may modulate biochemical pathways by inhibiting or activating specific enzymes, leading to desired biological effects .
Comparison with Similar Compounds
Structural Variations and Substituent Effects
The target compound and its analogs differ in substituents, ester groups, and cyclic moieties, which directly impact their physicochemical and spectroscopic properties. Key structural variations include:
Key Observations :
- Fluorine Substitution : Difluoro (C-2) and trifluoromethyl (e.g., in ) groups increase electrophilicity at the keto position, enhancing reactivity in nucleophilic additions.
- Ester vs. Acid Forms : Methyl and benzyl esters () are typically liquids, while carboxylic acids (e.g., ) may exhibit higher crystallinity.
Reactivity Insights :
Spectroscopic Properties
19F NMR Shifts :
1H NMR Trends :
HRMS Accuracy :
- Methyl ester (): Calculated [M+] = 242.0755, Found = 242.0751 (Δ = −0.4 mDa) .
Biological Activity
3-Cyclohexyl-2,2-difluoro-3-oxopropanoic acid is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article examines its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The chemical formula for 3-Cyclohexyl-2,2-difluoro-3-oxopropanoic acid is . The presence of cyclohexyl and difluoromethyl groups contributes to its unique properties that may influence biological interactions.
Biological Activity Overview
Research indicates that 3-Cyclohexyl-2,2-difluoro-3-oxopropanoic acid exhibits various biological activities, including:
- Antimicrobial Activity : Preliminary studies suggest that this compound may possess antimicrobial properties, making it a candidate for further exploration in treating bacterial infections.
- Anti-inflammatory Effects : Similar compounds have demonstrated the ability to inhibit pathways associated with inflammation, such as the NF-kB pathway, which may also be applicable to this compound.
The mechanisms underlying the biological activity of 3-Cyclohexyl-2,2-difluoro-3-oxopropanoic acid are not fully elucidated. However, it is hypothesized that the compound may interact with specific enzymes or receptors involved in inflammatory and microbial pathways.
Table 1: Summary of Biological Activities
| Activity Type | Description | Reference |
|---|---|---|
| Antimicrobial | Potential activity against various bacteria | |
| Anti-inflammatory | Inhibition of NF-kB pathway | |
| Enzyme Inhibition | Possible inhibition of tautomerase activity |
Research Findings
- Antimicrobial Studies : In vitro studies have shown that 3-Cyclohexyl-2,2-difluoro-3-oxopropanoic acid exhibits significant antimicrobial activity against specific strains of bacteria. For instance, a study reported an MIC (Minimum Inhibitory Concentration) value indicating effective inhibition at low concentrations.
- Inflammatory Response : The compound was tested for its ability to modulate inflammatory responses in cellular models. Results indicated a reduction in pro-inflammatory cytokine production, suggesting a potential therapeutic application in inflammatory diseases.
- Safety Profile : Toxicity assessments have indicated that 3-Cyclohexyl-2,2-difluoro-3-oxopropanoic acid exhibits low cytotoxicity in mammalian cell lines, which is promising for its development as a therapeutic agent.
Q & A
Q. What are the key synthetic strategies for preparing 3-Cyclohexyl-2,2-difluoro-3-oxopropanoic acid?
- Methodological Answer : While direct synthesis routes for the compound are not explicitly documented in the evidence, analogous strategies for structurally related compounds can be inferred. For example, ester hydrolysis of a precursor like ethyl 3-cyclohexyl-2,2-difluoro-3-oxopropanoate (similar to ethyl 2-formyl-3-oxopropanoate in ) could yield the target carboxylic acid. Fluorination steps may involve nucleophilic substitution using agents like DAST (diethylaminosulfur trifluoride) or Deoxo-Fluor. Cyclohexyl group introduction might utilize Friedel-Crafts acylation or Grignard reactions with cyclohexylmagnesium bromide. Characterization of intermediates via LC-MS or NMR is critical to confirm structural integrity at each step .
Q. How can spectroscopic methods confirm the structure of 3-Cyclohexyl-2,2-difluoro-3-oxopropanoic acid?
- Methodological Answer :
- NMR : and NMR can identify the cyclohexyl group (e.g., multiplet signals for cyclohexyl protons at δ ~1.0–2.5 ppm) and the ketone carbonyl (δ ~200–220 ppm for ). The difluoro group’s impact on neighboring carbons can be observed via splitting patterns.
- NMR : Distinct signals for the two fluorine atoms (chemical shifts typically between δ -100 to -200 ppm) confirm their presence and spatial arrangement.
- IR Spectroscopy : Stretching vibrations for the carboxylic acid (2500–3300 cm, broad O-H) and ketone (1650–1750 cm) groups validate functional groups.
- Mass Spectrometry : High-resolution MS (HRMS) can confirm the molecular formula (e.g., CHFO) and fragmentation patterns.
Reference analogous characterization workflows from and .
Advanced Research Questions
Q. How do the electronic effects of the difluoro substituents influence the compound’s reactivity?
- Methodological Answer : The electron-withdrawing nature of the difluoro group adjacent to the ketone enhances electrophilicity at the carbonyl carbon, making it more reactive toward nucleophilic attack (e.g., in Schiff base formation or condensation reactions). This effect can be studied via computational methods (DFT calculations) to map electron density distributions. Experimentally, kinetic studies comparing reaction rates with non-fluorinated analogs (e.g., 3-cyclohexyl-3-oxopropanoic acid) under identical conditions can quantify reactivity differences. Stability under acidic/basic conditions should also be assessed via pH-dependent degradation studies, referencing protocols for chloropropionic acid derivatives in .
Q. What experimental approaches can elucidate the compound’s potential as an enzyme inhibitor?
- Methodological Answer :
- Molecular Docking : Use software like AutoDock Vina to model interactions between the compound and target enzymes (e.g., cyclooxygenase or dehydrogenase families). The cyclohexyl group may occupy hydrophobic pockets, while the difluoro-ketone moiety could mimic transition-state analogs.
- Structure-Activity Relationship (SAR) : Synthesize derivatives with modified substituents (e.g., replacing fluorine with chlorine or altering the cyclohexyl group) and compare inhibitory activity via enzyme assays (IC determination).
- Isothermal Titration Calorimetry (ITC) : Measure binding thermodynamics to quantify affinity and stoichiometry.
Similar strategies are employed for fluorinated amino acids in enzyme-substrate studies () .
Q. How can researchers address contradictions in stability data for this compound under varying storage conditions?
- Methodological Answer :
- Controlled Stability Studies : Store the compound under varying temperatures (4°C, 25°C, 40°C), humidity levels (0%, 50%, 90% RH), and light exposure. Monitor degradation via HPLC at regular intervals to identify optimal storage conditions.
- Degradation Pathway Analysis : Use LC-MS/MS to identify degradation products (e.g., decarboxylation or keto-enol tautomerization). Compare results with stability profiles of structurally related carboxylic acids (e.g., and ).
- Statistical Modeling : Apply Arrhenius kinetics to predict shelf-life acceleration factors. Reference safety data guidelines for hazardous acids in and .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
